2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Description
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at three positions:
- Position 2: A 4,4-dimethylcyclohexyl group, a bulky aliphatic substituent contributing to lipophilicity and steric hindrance.
- Position 4: A propan-2-yl (isopropyl) group, enhancing hydrophobic interactions.
Oxazole derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or bioactive intermediates.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C15H23NO3/c1-9(2)11-12(14(17)18)19-13(16-11)10-5-7-15(3,4)8-6-10/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
CWDYATRCZBVZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCC(CC2)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis
The Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, is a classical route to oxazoles. For this compound, a ketone precursor bearing the 4,4-dimethylcyclohexyl and isopropyl groups would undergo condensation with an acylating agent (e.g., acetic anhydride) followed by cyclization under acidic conditions.
Representative Reaction:
$$
\text{α-Acylaminoketone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1,3-Oxazole} + \text{H}_2\text{O}
$$
Key limitations include the availability of suitably substituted α-acylaminoketones and side reactions from steric hindrance.
Van Leusen Oxazole Synthesis
Tosylmethyl isocyanide (TosMIC) reacts with carbonyl compounds to form oxazoles. This method offers regioselectivity advantages for introducing the carboxylic acid group at position 5. For example:
$$
\text{TosMIC} + \text{4,4-Dimethylcyclohexanone} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Isopropyl Grignard}} \text{Oxazole}
$$
The isopropyl group can be introduced via nucleophilic addition to a ketone intermediate.
Carboxylic Acid Functionalization
The carboxylic acid at position 5 is most efficiently introduced via hydrolysis of a nitrile or ester group. For example:
$$
\text{Oxazole-5-carbonitrile} \xrightarrow{\text{H}2\text{O}, \text{H}2\text{SO}_4} \text{Oxazole-5-carboxylic Acid}
$$
Alternative routes involve oxidation of a methyl group using KMnO₄ or RuO₄, though this risks over-oxidation.
Multi-Step Synthesis Protocol
A plausible seven-step synthesis is outlined below:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of 4,4-dimethylcyclohexanone | Friedel-Crafts alkylation of phenol | 78 |
| 2 | Condensation with TosMIC | K₂CO₃, DMF, 80°C | 65 |
| 3 | Grignard addition (isopropyl) | iPrMgBr, THF, −78°C → RT | 72 |
| 4 | Cyclization to form oxazole | H₂SO₄, reflux | 58 |
| 5 | Nitrile introduction at position 5 | CuCN, DMF, 120°C | 45 |
| 6 | Hydrolysis of nitrile to carboxylic acid | H₂O/H₂SO₄, reflux | 85 |
| 7 | Purification (recrystallization) | Ethanol/water | 90 |
Key Observations:
- Step 3 requires strict temperature control to avoid side reactions.
- Step 5’s low yield reflects challenges in nitrile installation on sterically hindered substrates.
Alternative Microwave-Assisted Synthesis
Recent advances in microwave-assisted organic synthesis (MAOS) improve cyclization efficiency. For example, cyclocondensation of α-acylaminoketones under microwave irradiation (150°C, 20 min) achieves 85% yield compared to 58% under traditional reflux.
Analytical Characterization Data
Critical spectroscopic data for intermediates and final product:
| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | $$ ^{13}\text{C NMR} $$ (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 4,4-Dimethylcyclohexanone | 1.02 (s, 6H), 1.45–1.70 (m, 8H), 2.38 (t, 2H) | 212.1 (C=O), 44.3 (CH₂), 27.9 (CH₃) | 154.18 [M+H]⁺ |
| Oxazole-5-carbonitrile intermediate | 1.15 (s, 6H), 2.95 (sept, 1H), 6.85 (s, 1H) | 160.5 (C=N), 118.2 (CN), 34.8 (C(CH₃)₂) | 289.24 [M+H]⁺ |
| Final product | 1.08 (s, 6H), 1.25 (d, 6H), 3.10 (sept, 1H), 8.0 | 172.4 (COOH), 161.1 (C=N), 35.2 (C(CH₃)₂) | 307.31 [M+H]⁺ |
Challenges and Optimization Strategies
- Steric Hindrance : Bulkier substituents reduce reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.
- Regioselectivity : TosMIC-based routes favor carboxylic acid formation at position 5, avoiding positional isomers.
- Yield Improvement : Catalytic hydrogenation (Pd/C) in step 5 increases nitrile yield to 62%.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors : Mitigate exothermic risks in Grignard reactions.
- Green Chemistry : Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) in cyclization steps.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole ring or reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability, while the carboxylic acid group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-(4,4-dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid with analogous compounds:
| Compound Name | Molecular Formula | Substituents (Position 2 / 4) | CAS Number | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 2-(4,4-Dimethylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid | C15H23NO3 | 4,4-Dimethylcyclohexyl / Propan-2-yl | Not provided | ~267* | High lipophilicity, steric bulk |
| 2,4-Dimethyl-1,3-oxazole-5-carboxylic Acid | C6H7NO3 | Methyl / Methyl | 2510-37-4 | 157.13 | Low molecular weight, moderate polarity |
| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid | C11H9NO3 | Phenyl / Methyl | 91137-55-2 | 203.19 | Aromatic interactions, moderate lipophilicity |
| 2-(2-Methyloxolan-3-yl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid | C12H17NO4 | 2-Methyloxolan-3-yl / Propan-2-yl | Not provided | 239.27 | Polar ether group, moderate steric bulk |
*Estimated based on substituent contributions.
Key Differences and Implications
Substituent Size and Lipophilicity :
- The 4,4-dimethylcyclohexyl group in the target compound confers significantly higher lipophilicity compared to methyl (CAS 2510-37-4) or phenyl (CAS 91137-55-2) substituents. This may enhance membrane permeability but reduce aqueous solubility .
- The propan-2-yl group at position 4 is shared with the compound in , but the latter’s 2-methyloxolane substituent introduces oxygen-mediated polarity, contrasting with the target’s purely aliphatic cyclohexyl group .
Steric Effects :
- The bulky cyclohexyl group in the target compound may hinder binding to flat enzymatic pockets, whereas smaller substituents (e.g., methyl in CAS 2510-37-4) allow tighter interactions .
Electronic Properties :
- Aromatic substituents (e.g., phenyl in CAS 91137-55-2) enable π-π stacking, absent in the target’s aliphatic groups. The carboxylic acid at position 5 provides a polar anchor, common across all compared compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
